2-Chloro-1-(4-fluorobenzoyl)indole-3-carbaldehyde
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Overview
Description
2-Chloro-1-(4-fluorobenzoyl)indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-fluorobenzoyl)indole-3-carbaldehyde typically involves the reaction of 4-fluorobenzoyl chloride with 2-chloroindole-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-fluorobenzoyl)indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Chloro-1-(4-fluorobenzoyl)indole-3-carboxylic acid.
Reduction: 2-Chloro-1-(4-fluorobenzoyl)indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-(4-fluorobenzoyl)indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-fluorobenzoyl)indole-3-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for many biologically active molecules.
4-Fluoroindole: Known for its use in medicinal chemistry.
2-Chloroindole: A versatile intermediate in organic synthesis.
Uniqueness
2-Chloro-1-(4-fluorobenzoyl)indole-3-carbaldehyde is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
CAS No. |
68770-77-4 |
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Molecular Formula |
C16H9ClFNO2 |
Molecular Weight |
301.70 g/mol |
IUPAC Name |
2-chloro-1-(4-fluorobenzoyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C16H9ClFNO2/c17-15-13(9-20)12-3-1-2-4-14(12)19(15)16(21)10-5-7-11(18)8-6-10/h1-9H |
InChI Key |
BFZRXUYNOHKHMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2C(=O)C3=CC=C(C=C3)F)Cl)C=O |
Origin of Product |
United States |
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